

2-Ethylhexyl acetate-d17 molecular structure

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Compound of Interest

Compound Name: **2-Ethylhexyl acetate-d17**

Cat. No.: **B12403404**

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Technical Guide: 2-Ethylhexyl acetate-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Ethylhexyl acetate-d17**, a deuterated stable isotope-labeled compound. It covers its molecular structure, physicochemical properties, and its principal application as an internal standard in quantitative analytical chemistry. Detailed experimental protocols and workflow diagrams are provided to support its practical implementation in a laboratory setting.

Molecular Structure and Physicochemical Properties

2-Ethylhexyl acetate-d17 is the deuterated form of 2-Ethylhexyl acetate, where 17 hydrogen atoms on the 2-ethylhexyl group have been replaced by their stable heavy isotope, deuterium. This isotopic labeling makes the molecule chemically analogous to its non-deuterated counterpart but physically distinguishable by a mass spectrometer due to its increased molecular weight. The three hydrogen atoms on the acetate methyl group remain as protium (¹H).

The structure is confirmed by its chemical formula, C₁₀H₃D₁₇O₂, and is critical for its function as an internal standard, as it ensures nearly identical chromatographic behavior and ionization efficiency to the analyte, 2-Ethylhexyl acetate.^[1]

Quantitative Data Summary

The key physicochemical and isotopic properties of **2-Ethylhexyl acetate-d17** are summarized in the table below. This data is essential for its use in quantitative analytical methods.

Property	Value	Reference / Note
IUPAC Name	2-(Ethyl-d5)hexyl-d12 acetate	Systematic name reflecting deuteration.
Synonyms	(+/-)-2-Ethylhexyl-[d17] Acetate	Common synonym from suppliers. [2]
CAS Number	1219802-70-6	[3] [4]
Molecular Formula	C ₁₀ H ₁₇ D ₁₇ O ₂	
Molecular Weight	189.37 g/mol	
Chemical Purity	≥98%	Typical minimum purity for such standards. The exact value is lot-specific and must be confirmed via the CoA.
Isotopic Purity	Typically ≥98 Atom % D	Isotopic enrichment is a critical parameter. The exact value is lot-specific and must be verified on the CoA.
Physical State	Liquid	At room temperature.
SMILES (Isotopic)	CC(OC([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H]))=O	[4]

Core Application: Internal Standard in Quantitative Analysis

The primary application of **2-Ethylhexyl acetate-d17** is as a high-purity internal standard (IS) for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[\[1\]](#) In analytical chemistry, particularly in

regulated bioanalysis for drug development and environmental monitoring, an IS is crucial for achieving accuracy and precision.

Deuterated standards are considered the "gold standard" because they compensate for variability throughout the analytical process, including:

- Sample Preparation: They accurately track the analyte of interest during extraction, correcting for any losses.
- Matrix Effects: In complex matrices like plasma or soil, other molecules can suppress or enhance the ionization of the target analyte. Since the deuterated standard co-elutes and has the same ionization properties, it experiences the same matrix effects, allowing for reliable signal normalization.
- Instrumental Variability: An IS corrects for fluctuations in injection volume and mass spectrometer performance over time.

Experimental Protocols

The following sections detail the methodologies for the synthesis of **2-Ethylhexyl acetate-d17** and its use in sample preparation for LC-MS/MS analysis.

Synthesis of 2-Ethylhexyl acetate-d17

The synthesis of **2-Ethylhexyl acetate-d17** can be achieved via the transesterification of methyl acetate with deuterated 2-ethylhexanol (2-ethylhexanol-d17). This method is adapted from established protocols for the non-deuterated analog.

Reaction: $\text{CH}_3\text{COOCH}_3 + \text{HO-CH}_2\text{-CH}(\text{C}_2\text{D}_5)(\text{C}_4\text{D}_7) \rightarrow \text{CH}_3\text{COO-CH}_2\text{-CH}(\text{C}_2\text{D}_5)(\text{C}_4\text{D}_7) + \text{CH}_3\text{OH}$ (Methyl Acetate + 2-Ethylhexanol-d17 → **2-Ethylhexyl acetate-d17** + Methanol)

Materials:

- 2-Ethylhexanol-d17
- Methyl acetate (in molar excess)
- Strongly acidic cation-exchange resin (e.g., NKC-9) as a catalyst

- 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel
- Constant temperature water bath
- Vacuum filtration apparatus
- Reduced pressure distillation apparatus

Procedure:

- Set up the 4-neck round-bottom flask in the constant temperature water bath, equipped for stirring and reflux.
- Charge the flask with a measured quantity of 2-Ethylhexanol-d17 and the cation-exchange resin catalyst (e.g., 20 wt.% relative to the alcohol).
- Heat the mixture to the reaction temperature (e.g., 80 °C) with stirring.
- Add a molar excess of methyl acetate (e.g., 4:1 molar ratio to the alcohol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 2 hours.
- After the addition is complete, maintain the reaction at temperature for a fixed time (e.g., 3 hours) to drive the reaction to completion.
- Cool the reaction mixture to room temperature.
- Separate the catalyst from the liquid product mixture by vacuum filtration.
- Purify the crude product by reduced pressure distillation to isolate the **2-Ethylhexyl acetate-d17** fraction.
- Confirm product structure and purity using ^1H NMR, GC-MS, and by determining isotopic enrichment.

Sample Preparation using Internal Standard for LC-MS/MS

This protocol describes a common protein precipitation method for extracting an analyte from a plasma sample, incorporating **2-Ethylhexyl acetate-d17** as the internal standard.

Materials:

- Plasma samples containing the target analyte (non-deuterated 2-Ethylhexyl acetate)
- Stock solution of **2-Ethylhexyl acetate-d17** of a known concentration (e.g., 1 µg/mL in methanol)
- Acetonitrile, ice-cold
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge
- LC-MS vials

Procedure:

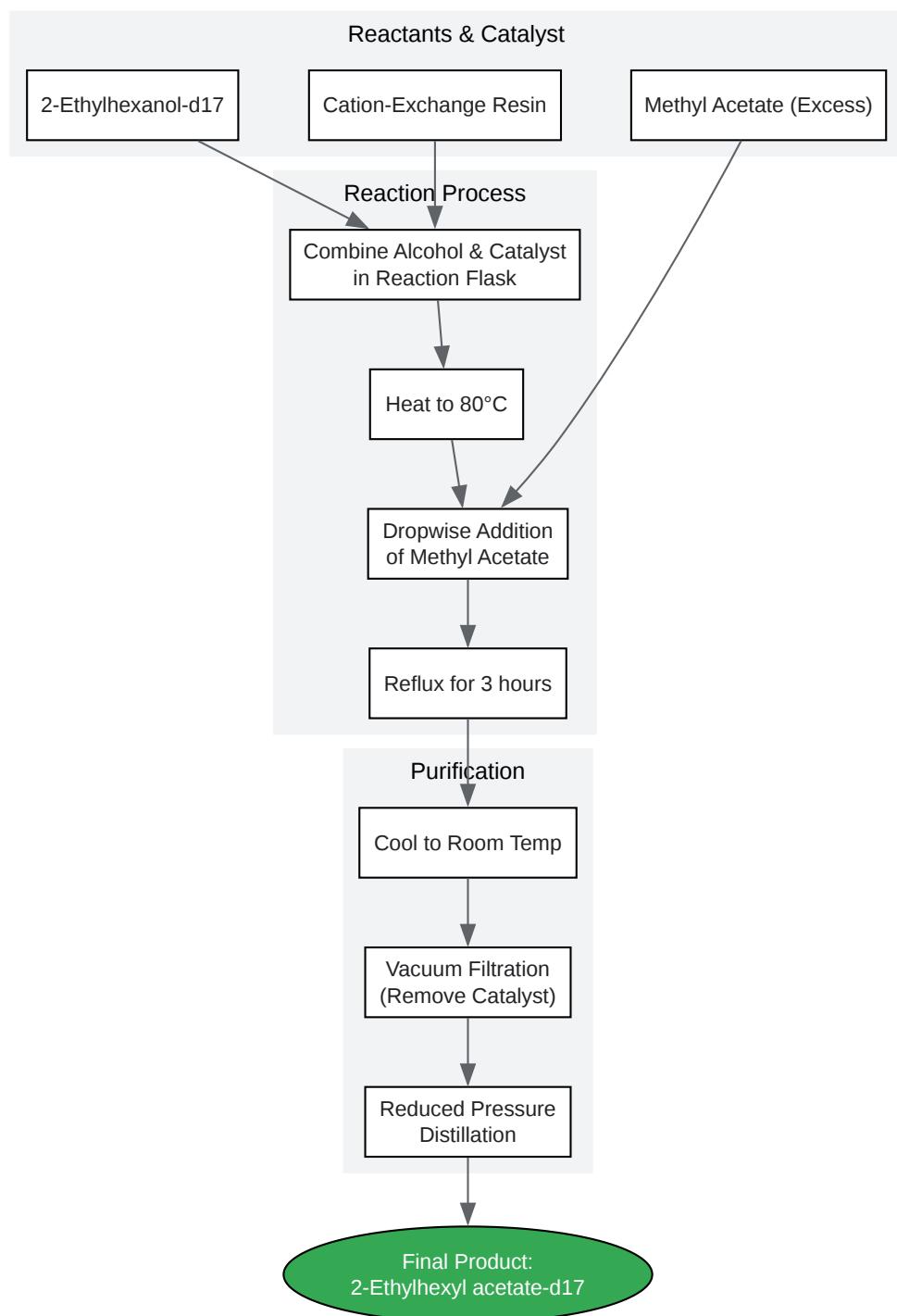
- Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into separate microcentrifuge tubes.
- Add a small, precise volume (e.g., 10 µL) of the **2-Ethylhexyl acetate-d17** internal standard stock solution to every tube.
- Vortex each tube for 10 seconds to ensure thorough mixing.
- Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to a clean LC-MS vial.

- The sample is now ready for injection into the LC-MS/MS system. The analyte and internal standard will be quantified based on the ratio of their respective peak areas.

Mandatory Visualizations

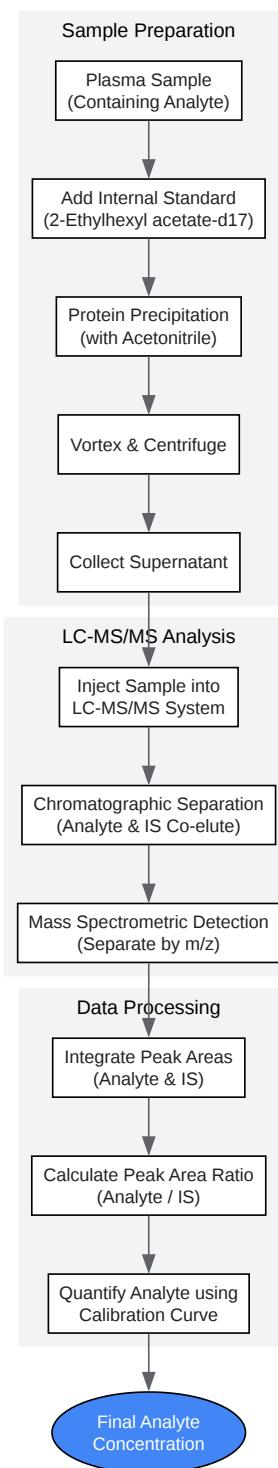
The following diagrams illustrate the key workflows described in this guide.

Synthesis of 2-Ethylhexyl acetate-d17

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Caption: Reaction workflow for the synthesis of **2-Ethylhexyl acetate-d17**.

Quantitative Analysis Workflow using Deuterated Internal Standard

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Caption: Workflow for quantification using a deuterated internal standard.

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